molecular formula C38H47N5O7S2 B8068643 Simeprevir; TMC435

Simeprevir; TMC435

Cat. No.: B8068643
M. Wt: 749.9 g/mol
InChI Key: JTZZSQYMACOLNN-SNWGISBASA-N
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Description

Simeprevir is a direct-acting antiviral agent used primarily for the treatment of chronic hepatitis C virus (HCV) infection. It is a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir. Simeprevir is effective against HCV genotypes 1 and 4 and is often used in combination with other antiviral medications such as sofosbuvir, ribavirin, and peginterferon-alfa .

Scientific Research Applications

Simeprevir has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simeprevir involves multiple steps, including the formation of key intermediates and the final coupling reactions. One of the improved processes for the preparation of simeprevir sodium involves using specific molar ratios of sodium hydroxide base and controlled temperature conditions . The synthesis typically includes the formation of heterocyclic compounds containing nitrogen and sulfur atoms, which are essential for the antiviral activity of simeprevir .

Industrial Production Methods

Industrial production of simeprevir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The production process is designed to be cost-effective and scalable to meet the demand for the medication .

Chemical Reactions Analysis

Types of Reactions

Simeprevir undergoes various chemical reactions, including:

    Oxidation: Simeprevir can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of simeprevir, as well as substituted derivatives that may have different pharmacological properties .

Mechanism of Action

Simeprevir exerts its antiviral effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus. By binding to the active site of the protease, simeprevir prevents the cleavage of the viral polyprotein into functional proteins, thereby blocking viral replication. This inhibition is highly specific and potent, making simeprevir an effective treatment for HCV infection .

Comparison with Similar Compounds

Simeprevir is part of a class of antiviral drugs known as NS3/4A protease inhibitors. Similar compounds include:

    Boceprevir: Another NS3/4A protease inhibitor with a different resistance profile and lower cure rates compared to simeprevir.

    Telaprevir: A first-generation protease inhibitor with higher rates of adverse effects and lower efficacy.

    Glecaprevir: A newer protease inhibitor with improved efficacy and safety profiles.

Simeprevir is unique in its combination of high potency, specific targeting of the NS3/4A protease, and favorable resistance profile, making it a valuable option in the treatment of chronic hepatitis C .

Properties

IUPAC Name

(1R,4R,6S,7Z,17R)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/b10-8-/t23-,24-,27-,28?,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZZSQYMACOLNN-SNWGISBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4C(C3)C(=O)N(CCCC/C=C\[C@@H]5C[C@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water over a wide pH range, Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents
Details US Natl Inst Health; DailyMed. Current Medical Information. Available from, as of Dec 18, 2014: https://dailymed.nlm.nih.gov/dailymed/about.cfm
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3).
Details American Society of Health-System Pharmacists 2015; Drug Information 2015. Bethesda, MD. 2015, p. 809
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white powder

CAS No.

923604-59-5
Record name (1R,4R,6S,7Z,15R,17R)-N-(cyclopropanesulfonyl)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0^{4,6}]octadec-7-ene-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Simeprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8227
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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